2-Amino-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
2-Amino-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H9N3OS. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 2-aminobenzamide with 2-bromo-1,3-thiazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Amino-N-1,3-thiazol-2-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-Amino-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1,3-thiazol-2-yl)benzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
2-Amino-N-1,3-thiazol-2-ylbenzamide is unique due to its specific structure that allows it to interact with DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for anticancer drug development, distinguishing it from other similar compounds that may not have the same level of efficacy or specificity .
Properties
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPHPFMFVWGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357201 |
Source
|
Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33373-89-6 |
Source
|
Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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